molecular formula C16H19NO3S2 B2954162 3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide CAS No. 2034349-23-8

3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide

Cat. No.: B2954162
CAS No.: 2034349-23-8
M. Wt: 337.45
InChI Key: GVGYOHXTPHDJAH-UHFFFAOYSA-N
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Description

3-(4-(Methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide is a compound that piques interest across various scientific disciplines due to its unique structure and diverse applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide typically involves multi-step organic reactions:

  • Step One: Synthesis of the Sulfonyl Precursor

    • Reagents: 4-methylsulfonylbenzene, appropriate alkylating agents.

    • Conditions: Conducted in a suitable solvent like dichloromethane with a base such as triethylamine.

  • Step Two: Thiophene Ring Incorporation

    • Reagents: 2-(thiophen-3-yl)ethylamine.

    • Conditions: Reactions conducted under controlled temperature (typically 0°C to room temperature) with a coupling reagent like EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide).

  • Step Three: Amide Bond Formation

    • Reagents: Carboxylic acid derivative of the sulfonyl group, amine component.

    • Conditions: Catalyzed by agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods: Industrial synthesis may utilize similar pathways but optimized for scale, yield, and cost-effectiveness. Techniques such as flow chemistry and automated synthesis robots are often employed to ensure consistent quality and safety.

Types of Reactions:

  • Oxidation:

    • Conversion of the thiophene group to sulfone derivatives using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction:

    • Reduction of sulfonyl groups to thioethers using reducing agents like LiAlH4 (lithium aluminum hydride).

  • Substitution:

    • Electrophilic aromatic substitution at the phenyl ring.

Common Reagents and Conditions:

  • Oxidizing Agents: m-CPBA for thiophene oxidation.

  • Reducing Agents: LiAlH4 for sulfonyl reduction.

  • Coupling Agents: EDC and HATU for amide bond formation.

Major Products Formed:

  • Oxidation leads to sulfone derivatives.

  • Reduction results in thioether forms.

  • Substitution produces varied substituted aromatic derivatives.

Scientific Research Applications

  • Chemistry:

    • Used in the synthesis of complex molecules for drug discovery.

  • Medicine:

    • Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry:

    • Utilized in material science for developing novel polymers and coatings.

Mechanism of Action

The mechanism through which 3-(4-(Methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide exerts its effects is multifaceted:

  • Molecular Targets:

    • Binds to specific enzymes and receptors, altering their activity.

  • Pathways Involved:

    • Modulates biochemical pathways, including oxidative stress response and cellular signaling mechanisms.

Unique Aspects:

  • Unique combination of sulfonyl and thiophene groups differentiates it from similar compounds.

  • Exhibits distinct reactivity patterns due to the electron-donating and -withdrawing effects of its functional groups.

Comparison with Similar Compounds

  • 4-(Methylsulfonyl)aniline

  • N-(2-(Thiophen-3-yl)ethyl)benzamide

  • 3-Phenyl-N-(2-thiophenyl)propanamide

Each of these compounds shares partial structural similarities but lacks the complete unique framework that defines 3-(4-(Methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide.

There you go! This overview of this compound should cover all the bases and more. Fascinating stuff, right?

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-(2-thiophen-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-22(19,20)15-5-2-13(3-6-15)4-7-16(18)17-10-8-14-9-11-21-12-14/h2-3,5-6,9,11-12H,4,7-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGYOHXTPHDJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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